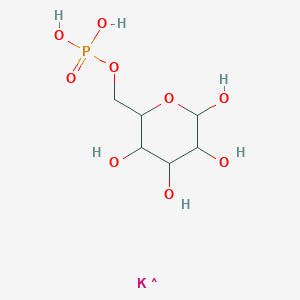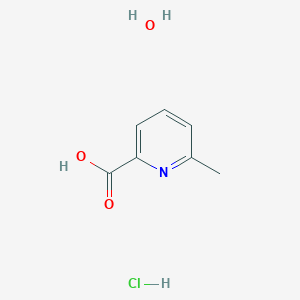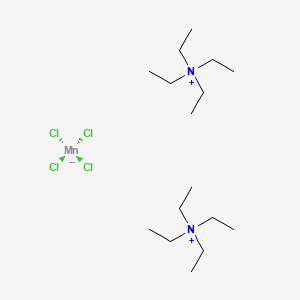
Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ((2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methyl hydrogenphosphate, also known as D-Glucose 6-phosphate potassium salt, is a chemical compound with significant importance in various scientific fields. It is a derivative of glucose, a simple sugar that is a primary source of energy for living organisms. This compound is particularly notable for its role in metabolic pathways and its applications in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose 6-phosphate potassium salt typically involves the phosphorylation of D-glucose. This process can be achieved through enzymatic or chemical methods. Enzymatically, hexokinase catalyzes the transfer of a phosphate group from adenosine triphosphate to D-glucose, forming D-Glucose 6-phosphate. Chemically, phosphorylation can be carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of D-Glucose 6-phosphate potassium salt often employs microbial fermentation processes. Specific strains of bacteria or yeast are used to convert glucose into its phosphorylated form. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose 6-phosphate potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 6-phosphogluconate in the presence of oxidizing agents.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like phosphoryl chloride or sulfuryl chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: 6-Phosphogluconate
Reduction: D-Glucose
Substitution: Various phosphorylated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
D-Glucose 6-phosphate potassium salt has diverse applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in glycolysis and the pentose phosphate pathway, making it essential for studying cellular metabolism.
Medicine: It is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency, a genetic disorder affecting red blood cells.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mécanisme D'action
The primary mechanism of action of D-Glucose 6-phosphate potassium salt involves its role as an intermediate in metabolic pathways. It is a key substrate for enzymes such as glucose-6-phosphate dehydrogenase and hexokinase. These enzymes catalyze reactions that are essential for energy production and biosynthesis in cells. The compound’s molecular targets include various enzymes and transport proteins involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: The non-phosphorylated form of D-Glucose 6-phosphate.
6-Phosphogluconate: An oxidized derivative of D-Glucose 6-phosphate.
Fructose 6-phosphate: Another phosphorylated sugar involved in glycolysis.
Uniqueness
D-Glucose 6-phosphate potassium salt is unique due to its specific role in both glycolysis and the pentose phosphate pathway. Unlike other phosphorylated sugars, it serves as a critical junction point in cellular metabolism, linking energy production with biosynthetic processes. Its ability to participate in multiple metabolic pathways makes it a versatile and valuable compound in biochemical research.
Propriétés
InChI |
InChI=1S/C6H13O9P.K/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYKIAPIANZHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13KO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585167 |
Source


|
| Record name | D-Glucose 6-phosphate potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103192-55-8 |
Source


|
| Record name | D-Glucose 6-phosphate potassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[1-Cyano-2-(4-cyanophenyl)ethyl]benzonitrile](/img/structure/B1612610.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1612611.png)


